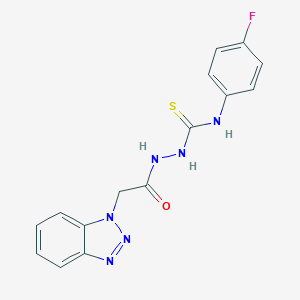
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, also known as BTA-FA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity against various cancer cell lines. It also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research on 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, which can provide insights into its potential applications in cancer therapy and antimicrobial agents. Further studies can also explore the potential of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide as a drug delivery system for targeted cancer therapy.
Synthesemethoden
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline, 1H-1,2,3-benzotriazole, and thiosemicarbazide in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline powder that is purified using recrystallization.
Eigenschaften
Molekularformel |
C15H13FN6OS |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H13FN6OS/c16-10-5-7-11(8-6-10)17-15(24)20-19-14(23)9-22-13-4-2-1-3-12(13)18-21-22/h1-8H,9H2,(H,19,23)(H2,17,20,24) |
InChI-Schlüssel |
ICADMNLDXYCYNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)




![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)